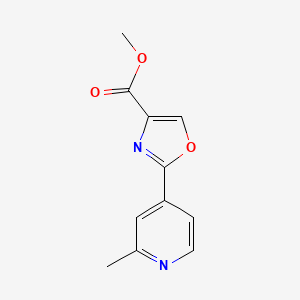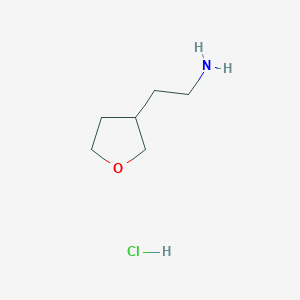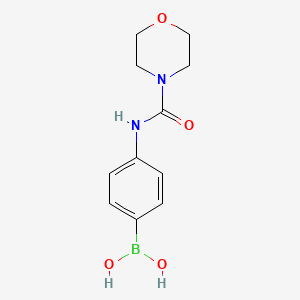
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Descripción general
Descripción
2-Methoxy-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.14 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) . The InChI key is MEZVYCJJQKEVJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 266.5±40.0 °C and a predicted density of 1.448±0.06 g/cm3 . It is slightly soluble in water (4.7 g/L at 25°C) .Aplicaciones Científicas De Investigación
Anticancer Potential
2-Methoxy-6-(trifluoromethyl)nicotinic acid, as a derivative of nicotinic acid, shares a background of extensive research due to the wide variety of biological properties displayed by nicotinic acid and its derivatives. Significant attention has been given to the development of anticancer drugs utilizing nicotinic acid derivatives. Research indicates that nicotinic acid derivatives have shown superior effects in anticancer studies compared to non-nitrogen containing compounds. The focus on synthetic approaches and the investigation of anticancer potential of nicotinamide derivatives highlights the importance of these compounds in the treatment of cancer. This suggests a promising avenue for the development of efficient anticancer drugs leveraging the biological properties of nicotinic acid derivatives (Jain, Utreja, Kaur, & Jain, 2020).
Lipid-Modifying Effects
Nicotinic acid has been recognized for its potent lipid-modifying effects, being clinically effective in lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This characteristic is crucial for the prevention and treatment of coronary artery diseases, giving emphasis to the therapeutic potential of nicotinic acid. The elucidation of mechanisms by which nicotinic acid affects the lipoprotein profile, alongside emerging evidence of its nonlipid-mediated anti-inflammatory effects, underscores the atheroprotective role of nicotinic acid. This broader understanding of nicotinic acid's effects may serve as a foundation for the development of new molecules that mimic these benefits without the known side effects associated with nicotinic acid (Digby, Lee, & Choudhury, 2009).
High-Dose Safety and Toxicity
Given the potential therapeutic applications of nicotinic acid and its derivatives, including this compound, understanding the safety and toxicity of high-dose nicotinamide (amide derivative of nicotinic acid) is crucial. Over four decades, high doses of nicotinamide have been utilized for various therapeutic applications, indicating a wide therapeutic index. However, reversible hepatotoxicity at very high doses has been reported, highlighting the importance of cautious use, especially in doses exceeding 3 gm/day. This insight into the safety profile of nicotinic acid derivatives is critical for their informed use in clinical settings (Knip et al., 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests that it may be metabolized into other active compounds that interact with specific biological targets.
Pharmacokinetics
It is slightly soluble in water (47 g/L at 25°C) , which may influence its bioavailability and distribution in the body.
Action Environment
Análisis Bioquímico
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and lipid metabolism . Additionally, it can modulate cell signaling pathways such as the NF-κB pathway, which plays a crucial role in immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, particularly those genes involved in metabolic and inflammatory pathways . The compound’s ability to modulate enzyme activity is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on lipid metabolism and inflammatory responses. At higher doses, it can exhibit toxic effects, including liver toxicity and adverse effects on kidney function . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase, which is involved in the biosynthesis of NAD+ . This interaction can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation within target tissues . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This targeting is mediated by specific signals or post-translational modifications that ensure the compound reaches its site of action, thereby exerting its biochemical effects.
Propiedades
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVYCJJQKEVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738778 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916160-41-3 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound, 2-methoxy-6-(trifluoromethyl)nicotinic acid N-tert-butyl-N '- (3-methoxy-2-methyl-benzoyl) -hydrazide, interact with its target and what are the downstream effects?
A1: The research paper focuses on developing bioavailable diacylhydrazine ligands capable of modulating exogenous gene expression through the ecdysone receptor complex. While it doesn't delve into the specific binding interactions of the complete compound, this compound serves as a key component of these ligands. [] It's likely incorporated into the ligand structure to enhance its binding affinity and selectivity for the ecdysone receptor complex. Binding of the complete diacylhydrazine ligand, which includes the this compound moiety, to the ecdysone receptor can ultimately lead to the regulation of gene transcription.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)




![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)




